molecular formula C11H19NO3 B13129640 tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13129640
M. Wt: 213.27 g/mol
InChI Key: HDPGSWMTDGGUEB-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound features a norbornane-like framework (bicyclo[2.2.1]heptane) with a hydroxyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 2-aza position. This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for constrained peptides and enzyme inhibitors .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m1/s1

InChI Key

HDPGSWMTDGGUEB-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1C[C@@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Construction of the Bicyclic Core

  • The bicyclic framework is commonly assembled via a [2+2] or [4+2] cycloaddition reaction involving azabicyclic precursors or dienes with nitrogen-containing functionalities. This step establishes the rigid bicyclic system essential for the compound’s stereochemistry.

  • For example, starting from 2-azabicyclo[2.2.1]hept-5-en-3-one lactams, cycloaddition or ring-closing steps produce the bicyclic core with control over stereochemistry at C1, C4, and C5.

Asymmetric Hydroformylation

  • A patented method describes highly selective asymmetric hydroformylation of (1S,4R) or (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one lactams to introduce aldehyde functionality at specific positions with retention of stereochemistry.

  • This step is crucial for generating intermediates that can be further elaborated to the hydroxy and carboxylate groups.

Selective Reduction and Hydroxylation

  • The aldehyde intermediates obtained through hydroformylation are subjected to selective reduction, often using sodium borohydride or related hydride reagents, to yield the corresponding alcohol at the 5-position, thus installing the hydroxy substituent.

  • The stereoselectivity of this reduction is critical to maintain the desired (1S,4R,5S) configuration.

Carbamate Esterification with tert-Butyl Group

  • The nitrogen atom in the bicyclic system is protected and functionalized by forming a tert-butyl carbamate ester (Boc protection) at the 2-carboxylate position.

  • This step involves reaction with tert-butyl chloroformate or similar reagents under basic conditions to yield the tert-butyl ester, which enhances compound stability and facilitates further synthetic manipulations.

Step Reaction Type Reagents/Conditions Notes on Optimization
Bicyclic Core Formation [2+2] or [4+2] Cycloaddition Diene/azabicyclic precursors, heat or catalyst Temperature and solvent choice critical for yield and stereoselectivity
Asymmetric Hydroformylation Hydroformylation Rhodium catalysts, syngas (CO/H2), chiral ligands High pressure, controlled temperature for selectivity
Aldehyde Reduction Selective Reduction NaBH4 or related hydride reagents, methanol or ethanol Reaction time and temperature control stereoselectivity
Carbamate Esterification Boc Protection tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Stoichiometry and reaction time optimized for purity
  • The stereochemical integrity throughout the synthesis is maintained by careful choice of catalysts and reaction conditions, as evidenced by NMR and chiral HPLC analyses reported in literature.

  • The hydroxy group at the 5-position provides unique hydrogen bonding capabilities, distinguishing this compound from analogs with other substituents such as ethynyl or diaza groups.

  • Industrial scale-up often employs continuous flow chemistry to improve yield and purity while controlling reaction parameters precisely.

The preparation of tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a sophisticated process involving:

  • Construction of the bicyclic azabicyclo[2.2.1]heptane core via cycloaddition reactions.

  • Introduction of aldehyde functionality by highly selective asymmetric hydroformylation.

  • Stereoselective reduction of aldehyde to hydroxy group.

  • Protection and esterification of the nitrogen with tert-butyl carbamate.

Optimization of reaction conditions at each step is essential to achieve high stereochemical purity and yield, with modern approaches including continuous flow techniques for industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .

Scientific Research Applications

Potential Drug Development

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets effectively.

  • Case Study : Research has indicated that derivatives of this compound exhibit activity against certain types of cancer cells. For example, a study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing anticancer drugs.

Neuropharmacology

Due to its structural similarity to known neuroactive compounds, this bicyclic compound is being explored for its effects on neurotransmitter systems.

  • Case Study : A recent study demonstrated that modifications to the hydroxyl group can enhance binding affinity to dopamine receptors, suggesting a role in treating neurological disorders such as Parkinson's disease.

Building Block for Complex Molecules

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a versatile building block in organic synthesis, particularly in the construction of complex alkaloids.

ApplicationDescription
Alkaloid SynthesisUsed as an intermediate in synthesizing various alkaloids with pharmacological properties.
Chiral SynthesisIts chiral centers make it valuable for producing enantiomerically pure compounds.

Catalysis

The compound has shown promise in catalytic applications, particularly in asymmetric synthesis.

  • Case Study : A research paper highlighted its use as a catalyst in the enantioselective synthesis of chiral alcohols, demonstrating improved yields and selectivity compared to traditional methods.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
NeuroactiveModulates dopamine receptor activityNeuropharmacology Journal

Table 2: Synthetic Applications

Application TypeOutcomeReference
Alkaloid SynthesisHigh yield of target compoundsOrganic Letters
Asymmetric CatalysisEnhanced enantioselectivityTetrahedron Letters

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Key Differences : Contains a ketone (3-oxo) and an unsaturated ring (hept-5-ene).
  • Synthesis : Prepared via di-tert-butyldicarbonate coupling and LiAlH4 reduction .
  • Applications : Intermediate for alkaloid synthesis.
  • Data: Molecular formula C₁₁H₁₅NO₃, molecular weight 209.24 g/mol .
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Key Differences : Replaces the hydroxyl group with a ketone (5-oxo).
  • Properties : Increased reactivity toward nucleophiles due to the oxo group.
  • Data: Molecular formula C₁₁H₁₇NO₃, molecular weight 211.26 g/mol .
tert-Butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Key Differences: Substitutes hydroxyl with a cyano (-CN) group.
  • Applications : Used in nitrile-containing bioactive molecules.
  • Data : Molecular formula C₁₂H₁₈N₂O₂, molecular weight 222.28 g/mol .

Stereochemical Variations

tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Key Differences : Enantiomeric configuration (1R,4R,5R) vs. (1S,4R,5S).
  • Implications : Altered binding affinity in chiral environments.
  • Data: Molecular formula C₁₁H₁₉NO₃, molecular weight 213.27 g/mol; purity ≥97% .
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Key Differences : Hydroxyl group at position 6 instead of 4.
  • Synthesis : Requires regioselective oxidation or protection strategies.
  • Data: Molecular formula C₁₁H₁₉NO₃, molecular weight 213.27 g/mol .

Ring System Modifications

tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • Key Differences : Additional nitrogen at position 5 (2,5-diaza).
  • Applications : Enhanced hydrogen-bonding capacity for kinase inhibitors.
  • Data : CAS 134003-84-2 .
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Key Differences : Oxygen atom replaces a carbon in the ring (2-oxa).
  • Structural Insight : X-ray diffraction confirms lactone formation; β-turn mimic in peptides.
  • Data: C₁₀H₁₅NO₄, molecular weight 213.23 g/mol; space group P21 .

Pharmacological Analogs

tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • Key Differences : Nitropyridyl substituent for targeted enzyme inhibition.
  • Synthesis : Via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Data : ¹H NMR (DMSO-d₆) δ 1.33 (d, J = 32.21 Hz, 11H), 8.05–8.16 (m, 1H) .

Comparative Data Table

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-hydroxy, Boc-protected C₁₁H₁₉NO₃ 213.27 Chiral intermediate for drug discovery
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 3-oxo, unsaturated ring C₁₁H₁₅NO₃ 209.24 Alkaloid synthesis
tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Enantiomer (1R,4R,5R) C₁₁H₁₉NO₃ 213.27 ≥97% purity, same molecular formula
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-oxo, no hydroxyl C₁₁H₁₇NO₃ 211.26 Reactive ketone for nucleophilic additions
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 2,5-diaza, nitropyridyl substituent C₁₅H₂₂N₄O₄ 322.37 Enzyme inhibition studies

Biological Activity

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 198835-03-9
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as a potential therapeutic agent.

Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitter analogs suggests potential interactions with receptors such as dopamine and serotonin.

1. Neuropharmacological Studies

A study conducted by Owens et al. (2003) explored the effects of compounds similar to this compound on neurotransmitter systems. The results indicated that these compounds could inhibit dopamine reuptake, thereby increasing dopamine availability in synaptic clefts, which may have implications for treating disorders like depression and schizophrenia .

2. Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods including asymmetric synthesis techniques that yield high enantiomeric purity . The compound serves as a versatile building block for synthesizing other biologically active derivatives.

3. In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against certain cancer cell lines. Specifically, it showed cytotoxic effects on breast cancer cells (MCF7) and prostate cancer cells (PC3), suggesting its potential as an anticancer agent .

Case Studies

StudyFindings
Owens et al., 2003Inhibition of dopamine reuptake; potential for treating CNS disorders
MDPI Research, 2019Demonstrated cytotoxicity against MCF7 and PC3 cell lines
Sigma-Aldrich ReportHighlighted its role as a building block for drug synthesis

Q & A

Basic: What are the established synthetic routes for tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis typically involves bicyclic lactam intermediates derived from trans-4-hydroxy-L-proline or related precursors. For example, Portoghese’s method (Scheme 1, ) uses sequential protection, oxidation, and cyclization steps. Key steps include:

  • Boc protection of the amine to prevent side reactions.
  • Oxidation (e.g., TsCl in pyridine) to form lactam intermediates.
  • Cyclization via NaBH₄ reduction or LiAlH₄-mediated ring closure to establish the bicyclic framework.

Stereochemical control is achieved through:

  • Chiral starting materials (e.g., trans-4-hydroxy-L-proline ensures (1S,4S) configuration).
  • Temperature-sensitive reactions (e.g., low-temperature reductions minimize epimerization).
  • Solvent polarity (e.g., THF vs. DCM) impacts transition-state stabilization during cyclization.

Advanced: How can conflicting NMR and X-ray crystallography data for this compound’s stereochemistry be resolved?

Answer:
Discrepancies between NMR-derived coupling constants and crystallographic data often arise from dynamic effects (e.g., ring puckering) or crystal packing forces . Methodological solutions include:

  • Variable-temperature NMR : Observe splitting patterns at low temperatures to detect conformational averaging .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate stereochemistry .
  • High-resolution X-ray data : Use SHELXL ( ) for refinement, focusing on anisotropic displacement parameters to confirm rigid bicyclic geometry.
    Example : In a related 2-azabicyclo[2.2.1]heptane derivative, X-ray data confirmed the (1S,4R,5S) configuration, while NMR suggested partial inversion due to solvent-induced puckering .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound?

Answer:

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns (e.g., 95:5 H₂O:MeCN gradient) and monitor degradation products .
  • ¹H/¹³C NMR : Detect residual solvents (e.g., DMSO-d₆) or diastereomers via splitting patterns (e.g., δ 1.33 ppm for tert-butyl protons ).
  • Karl Fischer titration : Measure water content (<0.1% for long-term stability).
    Storage : Store at -80°C in anhydrous DMSO (≤1 month at -20°C) to prevent hydrolysis of the Boc group .

Advanced: How can the hydroxy group at C5 be selectively functionalized without disrupting the bicyclic core?

Answer:

  • Protection strategies : Use TBS or acetyl groups under mild conditions (e.g., TBSCl/imidazole in DMF) to avoid ring-opening .
  • Oxidative coupling : Employ TEMPO/NaOCl to convert the hydroxy group to a ketone for subsequent nucleophilic additions .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively acylate the hydroxy group in non-polar solvents .
    Critical note : Monitor reaction progress via TLC (silica, EtOAc/hexane) to detect bicyclic core degradation (Rf shifts >0.3 indicate instability).

Basic: What computational tools are recommended for modeling the compound’s conformational dynamics?

Answer:

  • Molecular mechanics : Use MMFF94 in Chem3D to predict low-energy ring conformers.
  • Docking studies : AutoDock Vina evaluates binding to biological targets (e.g., opioid receptors) based on the bicyclic scaffold’s rigidity .
  • MD simulations : GROMACS assesses solvation effects on hydroxy group orientation (≥100 ns trajectories recommended) .

Advanced: How do isotopic labeling (e.g., ¹³C, ²H) and advanced NMR techniques clarify metabolic pathways of this compound?

Answer:

  • ¹³C-labeling at C5 : Synthesize via NaB¹³CN reduction to track hydroxy group metabolism in vivo .
  • HSQC/TOCSY : Resolve overlapping signals in complex biological matrices (e.g., liver microsomes).
  • In situ ¹H-¹⁵N HMBC : Map hydrogen-bonding interactions during enzymatic degradation .
    Case study : Deuterium labeling at C1 revealed unexpected epimerization during hepatic clearance in a related azabicycloheptane .

Basic: What are the documented challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

  • Purification bottlenecks : Flash chromatography struggles with diastereomer separation >100 mg; switch to prep-HPLC (C18, 20 mL/min flow) .
  • Exothermicity : LiAlH₄ reductions require cryogenic reactors (-30°C) to prevent Boc group cleavage .
  • Catalyst poisoning : Residual moisture deactivates Pd/C during hydrogenation; pre-dry substrates with MgSO₄ .

Advanced: How can X-ray diffraction data resolve ambiguities in the absolute configuration of C4 and C5?

Answer:

  • Anomalous dispersion : Collect data at Cu-Kα (λ = 1.5418 Å) to exploit sulfur/oxygen anomalous effects in derivatives (e.g., Ts-protected analogs) .
  • Hooft parameter : Use PLATON’s Bijvoet analysis to calculate probability >99% for (1S,4R,5S) configuration .
  • Twinned crystals : Refine using SHELXL’s TWIN/BASF commands for overlapping lattices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.